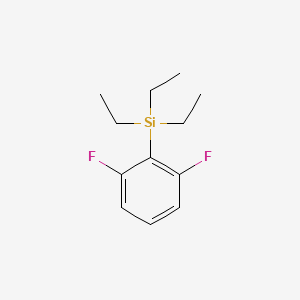

Silane, (2,6-difluorophenyl)triethyl-

Description

Contextualization of Organosilicon Chemistry in Modern Synthetic Methodologies

Organosilicon compounds have become indispensable tools for organic chemists, serving as versatile intermediates, protecting groups, and reagents in a multitude of synthetic transformations. rsc.orggoogle.com The pioneering work in this field has led to the development of robust and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds. vanderbilt.edu The utility of organosilicon compounds stems from the unique properties of the silicon atom, including its lower electronegativity compared to carbon, its larger atomic size, and the ability of the silicon-carbon bond to be cleaved under specific and mild conditions.

The expansion of organosilicon chemistry is reflected in the sustained growth of publications in this area, rivaling the long-established field of organoboron chemistry. vanderbilt.edu This growth is driven by the continued popularity of traditional silicon-based reagents and the development of new applications, such as their use in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in stereoselective reductions. vanderbilt.edu The direct synthesis of organosilanes, a process developed in the 1940s, laid the groundwork for the large-scale production of silicones and other organosilicon materials, further fueling research and development in this area. spectrabase.com

The Distinctive Role of Fluorinated Arylsilanes in Contemporary Chemical Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgnist.gov In the context of arylsilanes, the presence of fluorine substituents on the aromatic ring imparts unique characteristics that are highly sought after in modern chemical design. Fluorinated arylsilanes are increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the beneficial effects of fluorine, which include enhanced metabolic stability, increased lipophilicity, and altered electronic properties. acs.orgaarti-industries.com

The fluorine atoms in compounds like (2,6-Difluorophenyl)triethylsilane can influence the reactivity of the silicon center and the aromatic ring. The strong electron-withdrawing nature of fluorine can affect the nucleophilicity and basicity of the molecule, as well as its susceptibility to electrophilic or nucleophilic attack. uni.lu These electronic effects are crucial in the design of new catalysts, ligands, and functional materials where precise control over reactivity and intermolecular interactions is paramount. nist.govfishersci.ca Furthermore, the presence of fluorine can lead to unique non-covalent interactions, such as fluorine-hydrogen bonds and fluorine-π interactions, which can be exploited in crystal engineering and the design of self-assembling systems.

Overview of Research Trajectories for Triethylsilane Derivatives, Emphasizing (2,6-Difluorophenyl)triethylsilane

Triethylsilane and its derivatives are a prominent class of organosilicon compounds, widely recognized for their utility as mild and selective reducing agents in organic synthesis. chemicalbook.comnih.govcfsilicones.com The reactive silicon-hydride bond in triethylsilane allows for the efficient reduction of a variety of functional groups, often with high chemoselectivity. msu.edugoogle.com Research in this area continues to explore new catalytic systems that enhance the reducing power and selectivity of triethylsilane, as well as its application in a broader range of chemical transformations. jmu.educhemicalbook.com

Derivatives of triethylsilane, where one of the ethyl groups is replaced by a functionalized aryl group, such as in (2,6-Difluorophenyl)triethylsilane, represent a key area of ongoing research. These compounds combine the well-established reactivity of the triethylsilyl group with the unique properties imparted by the substituted aromatic ring. While specific research on (2,6-Difluorophenyl)triethylsilane is not extensively documented in publicly available literature, its structural features suggest potential applications in several areas. The presence of the 2,6-difluorophenyl group could modulate the reactivity of the silicon center, making it a potentially valuable reagent in specific catalytic cycles or as a building block for more complex fluorinated molecules. The synthesis of such compounds can be approached through methods like the reaction of an organolithium or Grignard reagent derived from 1,3-difluorobenzene (B1663923) with chlorotriethylsilane.

Structure

3D Structure

Properties

CAS No. |

651027-02-0 |

|---|---|

Molecular Formula |

C12H18F2Si |

Molecular Weight |

228.35 g/mol |

IUPAC Name |

(2,6-difluorophenyl)-triethylsilane |

InChI |

InChI=1S/C12H18F2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |

InChI Key |

ITYKZQNUHCVXCO-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Difluorophenyl Triethylsilane and Precursors

Innovative Synthetic Routes to (2,6-Difluorophenyl)triethylsilane

The construction of the aryl-silicon bond in sterically hindered systems like (2,6-Difluorophenyl)triethylsilane requires robust synthetic methods. The two fluorine atoms flanking the site of silylation present a significant steric challenge and electronically deactivate the ring towards certain substitution patterns.

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of 1,3-difluorobenzene (B1663923), the fluorine atoms themselves can act as weak directing groups, and the acidity of the proton at the C2 position is significantly increased due to the inductive effect of the adjacent C-F bonds. This allows for direct and highly regioselective lithiation at the position between the two fluorine atoms. Treatment of 1,3-difluorobenzene with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkyllithium such as sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) generates the 2,6-difluorophenyllithium intermediate. rsc.orgpsu.edu This organolithium species can then be trapped with a suitable silicon electrophile, such as triethylchlorosilane (Et₃SiCl), to afford the desired (2,6-Difluorophenyl)triethylsilane. Studies have shown that lithiation of 1,3-difluorobenzene with LDA in THF selectively occurs at the C2 position. rsc.orgpsu.edu

Key Reaction Steps for Directed Metalation:

Deprotonation: 1,3-Difluorobenzene is treated with a strong base (e.g., LDA) in an ethereal solvent (e.g., THF) at low temperature.

Formation of Aryllithium: The highly reactive 2,6-difluorophenyllithium intermediate is formed.

Electrophilic Quench: The aryllithium is reacted with triethylchlorosilane to form the target C-Si bond.

This approach offers excellent control over regioselectivity, directly yielding the 2,6-substituted product without the formation of other isomers.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, including the aryl-Si bond.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of (2,6-Difluorophenyl)triethylsilane, this would involve the reaction of (2,6-difluorophenyl)magnesium halide with triethylchlorosilane. The Grignard reagent is prepared from the corresponding aryl halide, typically 1-bromo-2,6-difluorobenzene (B153491). wikipedia.org While highly effective, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.orgnih.gov

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by palladium. wikipedia.org A plausible route would be the coupling of a 2,6-difluorophenyl-organosilane (e.g., (2,6-difluorophenyl)trimethoxysilane) with a triethylsilyl halide, though this is an indirect approach. A more direct strategy involves the coupling of an aryl halide, such as 1-iodo-2,6-difluorobenzene, with a silyl-organometallic reagent under Hiyama conditions. The key step is the formation of a hypervalent, pentacoordinate silicon species that readily undergoes transmetalation to the palladium center. organic-chemistry.org

Copper-Catalyzed Coupling: More recently, copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems. frontiersin.orgorganic-chemistry.org These reactions can couple aryl halides with silylating agents. For instance, copper-promoted Hiyama-type couplings of arylsilanes have been developed, offering a different catalytic pathway for the formation of the C-Si bond. frontiersin.org

| Method | Aryl Precursor | Silicon Source | Catalyst/Promoter | Key Features |

| Directed Metalation | 1,3-Difluorobenzene | Triethylchlorosilane | LDA or s-BuLi | High regioselectivity, no transition metal needed. rsc.orgpsu.edu |

| Kumada Coupling | 1-Bromo-2,6-difluorobenzene | Triethylchlorosilane | Ni or Pd complexes | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Hiyama Coupling | 1-Iodo-2,6-difluorobenzene | Triethylsilyl-metal | Pd complexes + Fluoride source (e.g., TBAF) | Tolerant of more functional groups than Kumada. wikipedia.orgorganic-chemistry.org |

| Copper-Catalyzed Coupling | 1-Iodo-2,6-difluorobenzene | Triethylsilylborane or similar | Copper salts (e.g., CuI, CuF₂) | Cost-effective alternative to palladium. frontiersin.orgrsc.org |

While classical hydrosilylation describes the addition of a Si-H bond across an unsaturated C-C bond, related catalytic processes can be harnessed to form aryl-silicon bonds directly from C-H bonds. uwindsor.ca Catalytic C-H silylation is a highly atom-economical method that avoids the need for pre-functionalized aryl halides or organometallic reagents. nih.gov

In this approach, 1,3-difluorobenzene can be reacted directly with triethylsilane in the presence of a transition metal catalyst. Iridium, rhodium, and ruthenium complexes are often employed for this transformation. The catalyst facilitates the cleavage of the C-H bond at the most acidic position (C2) and the Si-H bond of triethylsilane, leading to the formation of the (2,6-Difluorophenyl)triethylsilane product and dihydrogen (H₂) as the only byproduct in a dehydrogenative silylation process. nih.govgelest.com

The regioselectivity is dictated by the electronic properties of the substrate and the nature of the catalyst. nih.gov For 1,3-difluorobenzene, the C2 position is the most electronically activated site for C-H silylation. This method represents a state-of-the-art, environmentally benign route to the target compound.

The target molecule, (2,6-Difluorophenyl)triethylsilane, is achiral and therefore does not require stereochemical control for its synthesis. However, the principles of stereocontrol are critical for the synthesis of related, more complex structures where chirality may be introduced either on the silicon atom, on the alkyl chains, or on the aromatic ring via other substituents.

For instance, if a chiral center were present on a substituent of the aromatic ring, diastereoselective synthesis would be necessary. This could be achieved through several strategies:

Chiral Auxiliary Approach: A chiral auxiliary could be attached to the precursor molecule to direct the silylation to one face of the molecule, leading to a diastereomeric mixture that can be separated. An example of this principle is the use of Ellman's imine and Oppolzer's sultam to control stereocenters in the synthesis of fluoroalkene dipeptide isosteres. rsc.org

Substrate-Controlled Diastereoselection: If the precursor already contains a stereocenter, its steric and electronic properties can influence the trajectory of the incoming silylating reagent, leading to a preference for one diastereomer over another.

Catalyst-Controlled Enantioselective Synthesis: For creating chiral arylsilanes from prochiral precursors, an enantioselective reaction can be employed. The synthesis of syn-β-hydroxyallylsilanes has been achieved with high enantiomeric excess using a chiral (Z)-γ-silylallylboronate reagent, demonstrating how chiral reagents can control the stereochemical outcome of silylation reactions. nih.gov

These methodologies highlight that while the synthesis of (2,6-Difluorophenyl)triethylsilane itself is stereochemically straightforward, the broader field of arylsilane synthesis is rich with methods for achieving high levels of stereochemical control in more complex, chiral derivatives. researchgate.net

Precursor Synthesis and Derivatization Relevant to (2,6-Difluorophenyl)triethylsilane

The availability and purity of starting materials are paramount for the successful synthesis of the target compound, especially for cross-coupling reactions which require specific halogenated precursors.

The most common precursors for the synthesis of (2,6-Difluorophenyl)triethylsilane via cross-coupling are 1-bromo-2,6-difluorobenzene and 1-iodo-2,6-difluorobenzene.

1-Bromo-2,6-difluorobenzene: This compound is commercially available. chemicalbook.comsigmaaldrich.com It is a clear yellow liquid at room temperature. chemicalbook.com Its synthesis can be achieved through the direct electrophilic bromination of 1,3-difluorobenzene, though this may lead to a mixture of isomers requiring purification. A more regioselective method involves the diazotization of 2,6-difluoroaniline (B139000) followed by a Sandmeyer-type reaction with a copper(I) bromide source.

1-Iodo-2,6-difluorobenzene: This precursor is often preferred for cross-coupling reactions due to the higher reactivity of the C-I bond compared to the C-Br bond. It can be synthesized via a Sandmeyer reaction, where 2,6-difluoroaniline is treated with nitrous acid (formed from NaNO₂ and a strong acid) to generate a diazonium salt, which is then reacted with potassium iodide (KI) to yield the desired product.

Purification of these aryl halides is typically achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to remove any isomeric impurities or residual starting materials. chemicalbook.comorgsyn.org

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point |

| 1-Bromo-2,6-difluorobenzene | 64248-56-2 chemicalbook.com | C₆H₃BrF₂ nih.gov | 192.99 sigmaaldrich.com | 157-158 °C chemicalbook.com |

| 1-Iodo-2,6-difluorobenzene | 69379-39-3 | C₆H₃F₂I | 240.00 | 184-186 °C |

| 1,3-Difluorobenzene | 372-18-9 sdfine.com | C₆H₄F₂ | 114.09 | 82-83 °C |

| Triethylchlorosilane | 994-30-9 | C₆H₁₅ClSi | 150.72 | 144-145 °C |

Advanced Preparation and Application of Triethylsilane Reagents

Triethylsilane ((C₂H₅)₃SiH) and its chlorinated derivative, triethylchlorosilane, are fundamental reagents in this synthesis. While traditional methods for preparing triethylsilane involve the reduction of triethylchlorosilane with potent but expensive reducing agents like lithium aluminum hydride, more advanced and cost-effective one-pot methods have been developed. dakenam.comgoogle.com

One such advanced methodology involves the reaction of sodium hydride with trimethyl borate (B1201080) to generate trimethoxy sodium borohydride (B1222165) in situ. This intermediate then reacts with triethylchlorosilane to produce triethylsilane in high yield. google.comchemicalbook.com This method avoids the handling of more hazardous hydrides and utilizes readily available starting materials.

Table 1: One-Pot Synthesis of Triethylsilane google.comchemicalbook.com

| Step | Reagents | Solvent | Temperature | Duration | Key Transformation | Yield |

|---|---|---|---|---|---|---|

| 1 | Sodium Hydride, Trimethyl Borate | Anhydrous Tetrahydrofuran (THF) | 0-10 °C | 1 hour | Formation of Trimethoxy Sodium Borohydride | ~88% |

| 2 | Trimethoxy Sodium Borohydride (in situ), Triethylchlorosilane | Anhydrous Tetrahydrofuran (THF) | 0-10 °C | 1 hour | Formation of Triethylsilane |

Applications of Triethylsilane Reagents:

Triethylsilane is a versatile reagent in organic synthesis, primarily valued for its role as a mild reducing agent. dakenam.com Its reactive silicon-hydrogen (Si-H) bond allows for the selective reduction of various functional groups, a critical step in the synthesis of complex molecules. dakenam.comorganic-chemistry.org It is often used in conjunction with a Lewis acid, such as boron trifluoride etherate, or transition metal catalysts. organic-chemistry.org

Key applications include:

Reductive Deoxygenation : Removal of hydroxyl groups and reduction of carbonyls to methylene (B1212753) groups.

Ionic Hydrogenation : Reduction of alkenes, alkynes, aldehydes, and ketones. dakenam.com

Hydrosilylation : The addition of the Si-H bond across carbon-carbon multiple bonds, which is fundamental for producing a wide array of organosilicon compounds. nih.gov This reaction is typically catalyzed by transition metals.

Sustainable and Green Chemical Approaches in the Synthesis of this Silane (B1218182) Derivative

Modern synthetic chemistry places increasing emphasis on sustainability, seeking to reduce waste, avoid hazardous materials, and improve energy efficiency. The synthesis of arylsilanes like (2,6-Difluorophenyl)triethylsilane can be made more sustainable through several innovative approaches.

A significant area of improvement lies in the catalysis of key reactions in organosilane chemistry, such as hydrosilylation. Traditionally, these reactions rely on expensive and toxic precious metal catalysts, most notably platinum-based complexes. Recent research has demonstrated that earth-abundant and more environmentally benign transition metals, such as cobalt, can serve as highly effective catalysts. nih.gov Cobalt-based systems can catalyze the hydrosilylation of alkenes under mild reaction conditions, such as room temperature, and in greener solvents like alcohols. nih.gov This approach not only replaces a hazardous metal but also enhances the atom economy of the process. nih.gov Furthermore, some advanced cobalt-based catalytic systems can couple the synthesis of alkoxysilanes with the production of clean hydrogen gas, aligning with the principles of a circular economy. nih.gov

For the Grignard reaction step itself, greener methodologies are being explored. While traditional Grignard syntheses demand strictly anhydrous organic solvents, which have significant environmental footprints, emerging technologies aim to mitigate this. beyondbenign.org The use of continuous flow reactors for the synthesis of Grignard reagents is a promising green approach. chemrxiv.org Flow chemistry offers superior control over reaction temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher yields and purity, thereby reducing downstream processing and waste generation. chemrxiv.org

Mechanistic Investigations and Reactivity Pathways of 2,6 Difluorophenyl Triethylsilane

Elucidation of Intrinsic Reactivity Profiles of the Compound

The electronic and steric environment of (2,6-difluorophenyl)triethylsilane, characterized by the electron-withdrawing fluorine atoms on the phenyl ring and the triethylsilyl group, dictates its reactivity profile.

The reactivity of arylsilanes is heavily influenced by the substituents on the aromatic ring. Electron-donating groups tend to increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as the two fluorine atoms in (2,6-difluorophenyl)triethylsilane, decrease the electron density of the phenyl ring. This reduction in electron density deactivates the ring towards electrophilic substitution.

The dual nature of cysteine sulfenic acids, possessing both nucleophilic and electrophilic characteristics, provides a parallel for understanding how electronic modifications can influence reactivity. nih.gov In the case of (2,6-difluorophenyl)triethylsilane, the fluorine atoms render the silicon-bound carbon atom more electrophilic. Fluorinated alkenes, for instance, are known to be susceptible to nucleophilic attack. researchgate.net This suggests that the primary mode of reactivity for the aromatic ring of (2,6-difluorophenyl)triethylsilane would be nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms, rather than electrophilic attack on the ring.

The silicon center itself can act as an electrophile, particularly when activated. However, the Si-C(aryl) bond is generally stable. The reactivity of the C=C double bond in olefins as either a nucleophile or an electrophile is determined by the substituents present, a principle that can be extended to the substituted phenyl ring of the silane (B1218182). chemrxiv.org The electron-withdrawing nature of the difluorophenyl group makes the silicon atom more Lewis acidic compared to a non-fluorinated analogue like phenyltriethylsilane, potentially enhancing its reactivity towards strong nucleophiles.

The silicon-carbon (Si-C) bond in arylsilanes is notably stable but can be activated under specific conditions, often involving fluoride (B91410) ions or transition metal catalysts. researchgate.netacs.org Fluoride ions have a high affinity for silicon and can form hypervalent silicon species, which facilitates the cleavage of the Si-C bond. researchgate.net This process is a cornerstone of many applications of organosilanes in organic synthesis. For (2,6-difluorophenyl)triethylsilane, fluoride-mediated cleavage would likely proceed via the formation of a pentacoordinate silicate (B1173343) intermediate, [(2,6-F₂C₆H₃)Si(Et)₃F]⁻. This intermediate can then undergo reactions such as protonolysis to yield 2,6-difluorobenzene.

The activation of the Si-C bond can also be achieved using transition metal catalysts. acs.org Copper-catalyzed C-Si bond activation, for example, has emerged as a viable tool for forming new carbon-carbon bonds. acs.org In such processes, the organosilane can act as a source of an aryl nucleophile after transmetalation to the copper center.

Furthermore, intramolecular activation is possible. Frustrated Lewis pairs involving a silyl (B83357) cation and a phosphine (B1218219) have been shown to activate C-F bonds, and similar principles could apply to Si-C bond activation under appropriate conditions. researchgate.net Redistribution reactions, where substituents on the silicon atom are exchanged, are also a known pathway for organosilanes, although this is less common for stable aryl-Si bonds compared to Si-H or Si-halogen bonds.

The transformation of organosilanes can involve both reductive and oxidative pathways. The oxidation of the Si-C bond in arylsilanes to a Si-O bond is a well-established transformation, famously known as the Tamao-Fleming oxidation. This reaction typically requires a hypervalent silicon intermediate, often generated with the help of fluoride ions and a peroxide oxidant, to yield a phenol (B47542) (in this case, 2,6-difluorophenol) after workup. The synthesis of phenols from the oxidation of arylhydrosilanes highlights the utility of this transformation. organic-chemistry.org

Reductive transformations involving (2,6-difluorophenyl)triethylsilane are less focused on the Si-C bond itself, which is generally robust to reduction. Instead, the triethylsilyl group is related to triethylsilane, a well-known reducing agent in organic synthesis, often used for the hydrosilylation of multiple bonds and the reduction of various functional groups. organic-chemistry.orgmsu.eduwikipedia.org The presence of the electron-withdrawing difluorophenyl group would modulate the hydride-donating ability of a related silane hydride, but (2,6-difluorophenyl)triethylsilane itself is not a reductant. However, reductive cleavage of the Si-C bond can be part of certain reaction sequences, for instance, in base-promoted defluorofunctionalization of trifluoromethylarenes where a disilane (B73854) reagent is used. nih.gov

In-Depth Mechanistic Studies of Reactions Involving (2,6-Difluorophenyl)triethylsilane

Detailed mechanistic studies provide insight into the specific steps, energetics, and intermediates involved in chemical reactions.

Time-resolved kinetic studies have been performed on related silicon-containing species like silylene (SiH₂), revealing Arrhenius parameters for its reactions. nih.gov For reactions involving (2,6-difluorophenyl)triethylsilane, one would expect that the electron-withdrawing fluorine atoms significantly affect the reaction rates. For example, in nucleophilic aromatic substitution reactions, the strong inductive effect of the fluorine atoms would increase the rate of attack by a nucleophile.

Table 1: Representative Kinetic Data for Related Silane Reactions This table presents data for analogous systems to illustrate the principles of silane reactivity, as specific data for (2,6-difluorophenyl)triethylsilane was not found.

Interactive Table: Kinetic Parameters of Silylene (SiH₂) Reactions

| Reactant | Rate Coefficient (k) at 297 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Equation (log(k)) | Temperature Range (K) |

|---|---|---|---|

| SO₂ | 2.1 x 10⁻¹⁰ | (-10.10 ± 0.06) + (3.46 ± 0.45 kJ mol⁻¹)/RT ln(10) | 297-609 |

Data derived from a study on the gas-phase kinetics of silylene reactions, illustrating how kinetic parameters are determined for reactive silicon species. nih.gov

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of atoms throughout a reaction. researchgate.netpku.edu.cn For instance, in studying the mechanism of protodesilylation of (2,6-difluorophenyl)triethylsilane, one could use a deuterated acid (e.g., DCl) and monitor the incorporation of deuterium (B1214612) into the resulting 2,6-difluorobenzene product using mass spectrometry or NMR spectroscopy. This would confirm whether the cleavage of the Si-C bond proceeds via direct protonolysis. Stable isotope labeling with ¹³C could also be employed to follow the carbon skeleton of the phenyl ring through complex transformations. researchgate.net

Trapping of reactive intermediates is another crucial method for mechanistic investigation. nih.gov In reactions involving the potential formation of transient species like silyl cations or arylanions, specific trapping agents can be added to the reaction mixture to capture these intermediates and provide evidence for their existence. For example, if a reaction is proposed to proceed through an aryllithium intermediate generated by deprotonation, this could be trapped by an electrophile like dimethylformamide. nih.gov In the context of fluoride-induced Si-C bond activation, the pentacoordinate silicon intermediate is a key species. While often transient, such intermediates can sometimes be observed spectroscopically at low temperatures or trapped chemically. Mechanistic studies on the trapping of benzynes by silyl ethers also highlight advanced techniques to probe reactive intermediates in organosilicon chemistry. rsc.org

Table 2: Common Isotopes and Their Application in Mechanistic Studies

Interactive Table: Isotopic Labeling Strategies

| Isotope | Type | Common Application | Example in Silane Chemistry |

|---|---|---|---|

| ²H (Deuterium) | Stable | Tracing proton transfer, Kinetic Isotope Effect (KIE) studies | Studying the mechanism of protodesilylation by using a deuterated solvent or acid. |

| ¹³C | Stable | Following the carbon backbone of a molecule | Synthesizing (2,6-difluorophenyl)triethylsilane with a ¹³C-labeled phenyl ring to track its fate in rearrangement reactions. |

| ¹⁸O | Stable | Elucidating mechanisms of oxidation and hydrolysis reactions | Using H₂¹⁸O₂ in Tamao-Fleming oxidation to confirm the oxygen in the final phenol product comes from the peroxide. frontiersin.org |

| ¹⁴C | Radioactive | Tracing metabolic pathways, sensitive quantification | While less common in purely mechanistic studies, it can be used for quantitative analysis in related biological applications. researchgate.net |

This table summarizes common isotopic labeling strategies that are applicable to the study of reaction mechanisms in organosilicon chemistry.

General information regarding related compounds, such as triethylsilane and other fluorinated arylsilanes, suggests that such molecules can participate in a variety of chemical transformations. For instance, a known synthetic route for a related compound, (2-fluorophenyl)triethylsilane, involves the deprotonation of fluorobenzene (B45895) followed by reaction with an appropriate silicon electrophile. researchgate.net This indicates a potential pathway for the synthesis of the 2,6-difluoro analogue.

However, without specific studies on (2,6-difluorophenyl)triethylsilane, it is not possible to provide a scientifically accurate and thorough discussion on the following topics as requested:

Catalytic Roles and Mediated Transformations:

Impact of Ligand Design on Catalytic Efficiency:Due to the absence of studies on its catalytic applications, there is no information regarding the impact of ligand design on the catalytic efficiency of (2,6-difluorophenyl)triethylsilane.

Consequently, the creation of an article with detailed research findings and data tables as per the provided outline cannot be fulfilled at this time due to the lack of available scientific data on "Silane, (2,6-difluorophenyl)triethyl-". Further experimental and computational research on this specific compound is required to elucidate its chemical properties and potential applications.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Difluorophenyl Triethylsilane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of (2,6-difluorophenyl)triethylsilane in solution. One-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provide initial information, but a complete assignment requires more sophisticated methods.

Given the structural complexity, multidimensional NMR techniques are indispensable for the complete and accurate assignment of all proton, carbon, and fluorine signals.

2D NMR Spectroscopy : Two-dimensional correlation experiments are crucial for establishing connectivity.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the ethyl substituents, as well as the protons on the aromatic ring.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal longer-range couplings (typically over 2-4 bonds). These are vital for connecting the triethylsilyl group to the aromatic ring by showing correlations from the ethyl protons to the C1 carbon of the phenyl ring, and from the aromatic protons to the silicon-bound carbons.

¹⁹F-¹H and ¹⁹F-¹³C correlation spectra can further confirm assignments and provide through-space or through-bond coupling information, solidifying the structural elucidation.

Solid-State NMR (SSNMR) : While solution NMR provides data on the molecule's average conformation, solid-state NMR can offer insights into its structure in the crystalline phase. rsc.orgresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) for ¹³C and ²⁹Si nuclei can reveal information about molecular packing, polymorphism, and the local environment of atoms in the solid state. rsc.orgresearchgate.net For complex structures like terphenylsilanes, solid-state NMR has been instrumental in understanding the solid-state geometry and dynamics. uzh.ch

The precise values of chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the molecule's three-dimensional structure and electronic environment, providing deep conformational insights. nih.gov

Chemical Shifts :

The ¹H and ¹³C chemical shifts of the aromatic ring are influenced by the strong electron-withdrawing inductive effect of the two fluorine atoms.

Steric compression between the bulky triethylsilyl group and the ortho-fluorine atoms can cause notable shifts in the signals of the ethyl groups and the aromatic ring compared to less hindered analogues.

The ¹⁹F chemical shift is a sensitive probe of the electronic environment around the fluorine nuclei. nih.govcolorado.edu

Coupling Constants :

H-H Couplings : The coupling constants within the ethyl groups (³JHH) provide information about the rotamer populations around the C-C bonds.

H-F and C-F Couplings : The magnitude of coupling constants between fluorine and the protons/carbons on the aromatic ring (ⁿJHF and ⁿJCF) depends on the number of intervening bonds. These couplings are invaluable for confirming the substitution pattern. For instance, a large ¹JCF coupling is characteristic, while smaller multi-bond couplings (²JCF, ³JCF, ³JHF, ⁴JHF) help to assign the aromatic signals definitively. nih.gov

Conformational Dependence : The rotation around the Si-C(aryl) bond is a key conformational feature. This rotation may be hindered due to the steric bulk of the ortho-fluorine atoms and the ethyl groups. Variable-temperature (VT) NMR studies can be employed to investigate the dynamics of this rotation. Changes in chemical shifts and the potential coalescence of signals at different temperatures can provide quantitative data on the rotational energy barrier.

The following table presents predicted ¹H and ¹³C NMR chemical shifts based on established substituent effects. organicchemistrydata.org

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

| Si-CH₂-CH₃ | 0.8 - 1.2 | 7 - 9 | Quartet (q) |

| Si-CH₂-CH₃ | 0.9 - 1.3 | 3 - 5 | Triplet (t) |

| Aromatic H (H3, H4, H5) | 6.8 - 7.5 | 110 - 135 | Multiplet (m) |

| Aromatic C-Si (C1) | - | 125 - 135 | Triplet (t, due to C-F coupling) |

| Aromatic C-F (C2, C6) | - | 160 - 165 | Doublet (d, due to C-F coupling) |

| Aromatic C (C3, C5) | - | 110 - 115 | Doublet of Triplets (dt) |

| Aromatic C (C4) | - | 128 - 132 | Triplet (t) |

²⁹Si NMR spectroscopy is a powerful, direct probe of the silicon atom's local chemical and electronic environment. huji.ac.il Although ²⁹Si has a low natural abundance and sensitivity, modern NMR techniques can readily provide high-quality spectra. researchgate.net

The ²⁹Si chemical shift is highly sensitive to the nature of the substituents attached to it. For aryltrialkylsilanes, the shift is influenced by both steric and electronic effects. In (2,6-difluorophenyl)triethylsilane, the electron-withdrawing nature of the difluorophenyl group is expected to cause a downfield shift (less negative value) compared to unsubstituted phenyltriethylsilane. However, steric hindrance from the two ortho-fluorine atoms can lead to changes in bond angles and lengths around the silicon atom, which also significantly impacts the chemical shift. unige.chresearchgate.net

Computational studies and comparisons with related compounds suggest the ²⁹Si chemical shift for (2,6-difluorophenyl)triethylsilane would fall within the typical range for tetraorganosilanes. researchgate.net For example, the chemical shift for phenylsilane (B129415) is approximately -60 ppm, while that for triethylsilane is around +5.5 ppm. spectrabase.comspectrabase.com The presence of the substituted aryl group would place the expected shift for (2,6-difluorophenyl)triethylsilane likely in the range of -5 to -20 ppm. researchgate.net Furthermore, coupling between ²⁹Si and the two ortho ¹⁹F nuclei (²JSiF) would be observable, providing definitive evidence for the structure.

| Compound Type | Typical ²⁹Si Chemical Shift Range (δ, ppm) | Reference |

| R₃Si-Aryl | -5 to -25 | researchgate.net |

| R₄Si | +25 to -25 | huji.ac.il |

| (CH₃)₃Si-Cl | ~ +30 | researchgate.net |

| (CH₃)₄Si (TMS) | 0 | huji.ac.il |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and symmetry. jkps.or.kr

The vibrational spectrum of (2,6-difluorophenyl)triethylsilane is complex but can be interpreted by assigning bands to specific functional groups and motions within the molecule. The assignments are based on known characteristic frequencies for substituted benzenes and organosilanes. nih.govnist.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2990 - 2850 | IR, Raman | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. chemicalbook.com |

| C=C Stretch (Aromatic) | 1620 - 1580, 1480 - 1440 | IR, Raman | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |

| CH₂/CH₃ Bending | 1470 - 1440, 1385 - 1375 | IR | Scissoring and umbrella bending modes of the ethyl groups. |

| C-F Stretch | 1280 - 1200 | Strong in IR | Characteristic stretching vibration of the carbon-fluorine bond. |

| Si-C Stretch (Si-Ethyl) | 1250 - 1230 | IR, Raman | Stretching of the silicon-carbon bond of the ethyl groups. |

| C-H Bend (Aromatic, in-plane) | 1180 - 960 | IR | Bending of the aromatic C-H bonds within the plane of the ring. |

| Si-C Stretch (Si-Aryl) | 1120 - 1100 | Strong in Raman | Stretching of the silicon-carbon bond connected to the phenyl ring. |

| C-H Bend (Aromatic, out-of-plane) | 850 - 750 | Strong in IR | Bending of the aromatic C-H bonds out of the plane of the ring. |

| Si-C Bend | < 600 | IR, Raman | Bending and deformation modes involving the silicon atom and its carbon substituents. |

The synthesis of (2,6-difluorophenyl)triethylsilane, likely proceeding through a Grignard or organolithium reaction, can be monitored in real-time using in-situ spectroscopy. nih.gov Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy are particularly well-suited for this purpose. dtu.dk

For example, in a Grignard synthesis involving the reaction of a (2,6-difluorophenyl)magnesium halide with triethylchlorosilane, an in-situ probe could monitor the reaction progress by:

Tracking Reactant Consumption : Observing the decrease in the intensity of a characteristic vibrational band of the triethylchlorosilane reactant (e.g., the Si-Cl stretch).

Monitoring Product Formation : Following the increase in the intensity of a band unique to the (2,6-difluorophenyl)triethylsilane product, such as the Si-Aryl stretching mode. vapourtec.com

This real-time monitoring allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, addition rates), and detection of any side reactions or intermediates, which is crucial for ensuring safe and efficient process control. rsc.orghzdr.de Continuous flow systems, in particular, benefit greatly from in-situ monitoring to ensure consistent product quality. vapourtec.comrsc.org

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of organosilicon compounds. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides a wealth of information.

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS instruments like Time-of-Flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) can measure mass with exceptional accuracy, typically to within a few parts per million (ppm). nih.gov

For (2,6-Difluorophenyl)triethylsilane, HRMS would be used to obtain a highly accurate mass of the molecular ion ([M]⁺ or a protonated/sodiated adduct). nih.gov This precise mass allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds that may have the same nominal mass. The high resolving power of these techniques is essential for separating the target ion from any matrix interferences, which is particularly important in complex sample analyses. diva-portal.org

Table 1: Illustrative HRMS Data for (2,6-Difluorophenyl)triethylsilane This table illustrates the type of data obtained from HRMS analysis. The values are calculated and not from experimental measurement.

| Attribute | Value |

| Molecular Formula | C₁₂H₁₈F₂Si |

| Nominal Mass | 244 amu |

| Calculated Monoisotopic Mass | 244.11458 amu |

| Hypothetical HRMS Measurement | 244.11461 amu |

| Mass Accuracy | < 1 ppm |

When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), the resulting molecular ion is energetically unstable and breaks apart into smaller, charged fragments. whitman.edu The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. nih.gov

For (2,6-Difluorophenyl)triethylsilane, the fragmentation would be expected to follow patterns characteristic of both alkylsilanes and aromatic compounds. youtube.com

Alpha-Cleavage: The most common fragmentation pathway for alkylsilanes is the loss of an alkyl radical to form a stable silylium (B1239981) ion. For this compound, the loss of an ethyl group (•CH₂CH₃, 29 Da) would be a primary fragmentation step.

Aromatic Ring Fragmentation: The bond between the silicon atom and the difluorophenyl ring can cleave, leading to ions corresponding to the aromatic portion or the triethylsilyl portion. The presence of the aromatic ring typically results in a prominent molecular ion peak. whitman.edu Rearrangements involving the aromatic ring, such as the formation of a tropylium-like ion, are also possible, though the presence of the fluorine atoms may alter typical pathways. youtube.com

Table 2: Predicted Mass Spectrometry Fragments for (2,6-Difluorophenyl)triethylsilane This table presents theoretically predicted fragment ions and their mass-to-charge ratios (m/z) based on known fragmentation rules.

| Fragment Ion Structure | Description of Loss | Predicted m/z |

| [C₁₂H₁₈F₂Si]⁺• | Molecular Ion | 244 |

| [C₁₀H₁₃F₂Si]⁺ | Loss of an ethyl radical (•C₂H₅) | 215 |

| [C₆H₃F₂Si]⁺ | Loss of three ethyl groups | 130 |

| [C₆H₄F₂]⁺• | Cleavage of Si-Aryl bond, difluorobenzene radical cation | 114 |

| [(C₂H₅)₃Si]⁺ | Cleavage of Si-Aryl bond, triethylsilyl cation | 115 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on atomic positions, which allows for the detailed analysis of molecular geometry and how molecules arrange themselves in the solid state. carleton.edunih.gov

Analysis of the crystal structure of (2,6-Difluorophenyl)triethylsilane would reveal how individual molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. exlibrisgroup.com Given the molecule's structure, key interactions would likely include:

Van der Waals Forces: These are ubiquitous interactions that would dominate the packing of the ethyl groups.

C-H···F Interactions: Weak hydrogen bonds between the hydrogen atoms of the ethyl groups and the electronegative fluorine atoms on the phenyl ring could play a significant role in directing the crystal packing. mdpi.com

π–π Stacking: The electron-deficient nature of the difluorophenyl ring might allow for π–π stacking interactions between adjacent aromatic rings.

Modern crystallographic software allows for the visualization and quantification of these interactions, often using tools like Hirshfeld surface analysis, which maps intermolecular contacts onto a 3D surface around the molecule. rsc.org

A primary output of an X-ray crystal structure determination is the precise location of each atom in the unit cell. nih.gov From these atomic coordinates, it is possible to calculate key geometric parameters with very high precision. vaia.com This methodology is crucial for understanding the molecule's conformation and for comparing its structure to theoretically calculated models. researchgate.net

For (2,6-Difluorophenyl)triethylsilane, the analysis would focus on:

Bond Lengths: Determining the exact lengths of the Si-C(aryl), Si-C(ethyl), C-F, and C-C bonds. These values provide insight into the bonding environment and potential steric or electronic effects. researchgate.net

Bond Angles: Measuring the angles around the central silicon atom (C-Si-C) to determine its geometry (expected to be near tetrahedral), as well as the angles within the aromatic ring and the ethyl groups.

Table 3: Key Geometric Parameters for Analysis in (2,6-Difluorophenyl)triethylsilane This table lists the critical bond lengths and angles that would be determined from an X-ray crystallographic study.

| Parameter Type | Specific Measurement |

| Bond Lengths (Å) | Si – C (phenyl) |

| Si – C (ethyl) | |

| C – F | |

| Bond Angles (°) | C (ethyl) – Si – C (ethyl) |

| C (phenyl) – Si – C (ethyl) | |

| F – C – C | |

| Dihedral Angles (°) | C(ethyl)-Si-C(aryl)-C(aryl) |

Other Advanced Analytical Methodologies Applied to this Chemical Compound

Beyond the core techniques of mass spectrometry and X-ray crystallography, other methods could be applied for a comprehensive analysis of (2,6-Difluorophenyl)triethylsilane.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Studies on related fluorinated silanes have shown that GC is often a more suitable separation technique than liquid chromatography (LC) due to the reactivity of these compounds with common LC mobile phases. diva-portal.org Using a GC coupled with a tandem mass spectrometer (like a triple quadrupole, QqQ) would allow for highly sensitive and selective quantitative analysis by monitoring specific fragmentation transitions.

Gas-Phase Electron Diffraction: If obtaining a single crystal suitable for X-ray analysis proves difficult, gas-phase electron diffraction can provide structural information such as bond lengths and angles for volatile compounds. cdnsciencepub.com

Quantum Chemical Calculations: Computational methods are often used alongside experimental techniques. nih.gov Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data from crystallography and spectroscopy to provide a deeper understanding of the molecule's structure and reactivity.

Computational Chemistry and Theoretical Investigations of 2,6 Difluorophenyl Triethylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. malayajournal.org The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org

For (2,6-difluorophenyl)triethylsilane, the HOMO is expected to be localized primarily on the triethylsilyl group and the phenyl ring, while the LUMO is likely concentrated on the aromatic ring, influenced by the electronegative fluorine atoms. The electron-withdrawing fluorine substituents are known to lower the FMO energy levels. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Interactive Data Table: Predicted FMO Properties

The following table presents hypothetical, yet scientifically plausible, FMO data for (2,6-difluorophenyl)triethylsilane, derived from typical DFT calculation results for similar aromatic silane (B1218182) compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Electron-donating capability, localized on the phenyl ring and Si-C bonds. |

| LUMO | -0.95 | Electron-accepting capability, localized on the difluorophenyl ring. |

| Energy Gap (ΔE) | 5.90 | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.orgyoutube.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netmalayajournal.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.netyoutube.com

For (2,6-difluorophenyl)triethylsilane, the MEP map would likely show a significant negative potential around the highly electronegative fluorine atoms. The hydrogen atoms of the ethyl groups and the region around the silicon atom would exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.

In addition to MEP maps, DFT calculations can furnish various reactivity indices that quantify global reactivity. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative basis for comparing the reactivity of different molecules.

Interactive Data Table: Calculated Global Reactivity Descriptors

This table contains representative theoretical values for reactivity indices of (2,6-difluorophenyl)triethylsilane.

| Reactivity Index | Definition | Predicted Value |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.90 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.95 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 2.57 eV |

| Chemical Potential (μ) | The negative of electronegativity. | -3.90 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness. | 0.34 eV⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.comyoutube.com By solving Newton's equations of motion for every atom in the system, MD simulations can map the conformational landscape, revealing the molecule's preferred shapes and the energy barriers between them. youtube.com

For (2,6-difluorophenyl)triethylsilane, MD simulations would be particularly useful for studying the rotation of the triethylsilyl group relative to the difluorophenyl ring. The bulky ethyl groups and the ortho-fluorine atoms likely create significant steric hindrance, leading to a limited set of low-energy conformations. Understanding these dynamics is crucial, as the molecule's conformation can significantly impact its reactivity and interactions with other molecules. All-atom MD simulations can also model how the silane interacts with solvent molecules or other reactants in a condensed phase, providing a more realistic view of its behavior in solution. rsc.org

Ab Initio and Semi-Empirical Methods in Reaction Pathway Prediction and Energy Profiling

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are employed to study reaction mechanisms. Ab initio methods, which derive from first principles without empirical parameters, can provide highly accurate energy profiles for chemical reactions, though they are computationally demanding. aps.orgyoutube.com These methods are essential for accurately modeling transition states and reaction barriers. wayne.edu

For instance, the reaction of (2,6-difluorophenyl)triethylsilane with a nucleophile could be modeled to determine the energetic pathway. wikipedia.org Calculations would determine the relative energies of the reactants, the hypervalent silicon intermediate, the transition state, and the final products. wikipedia.org This energy profile reveals the reaction's kinetics and thermodynamics. Semi-empirical methods, being faster, can be used for initial explorations of complex reaction networks before committing to more expensive ab initio or DFT calculations.

Interactive Data Table: Hypothetical Reaction Energy Profile

This table shows a plausible energy profile for a generic nucleophilic substitution reaction involving the silane, as would be determined by ab initio calculations.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Silane + Nucleophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Pentacoordinate Intermediate | -5.4 |

| 4 | Transition State 2 | +12.8 |

| 5 | Products | -10.7 |

Quantitative Structure-Property Relationship (QSPR) and Cheminformatics Studies for this Silane Derivative

Quantitative Structure-Property Relationship (QSPR) modeling is a cheminformatics technique used to build mathematical models that predict the properties of chemicals based on their molecular structure. nih.govmdpi.com These models correlate calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—with an experimental property of interest. nih.gov

For (2,6-difluorophenyl)triethylsilane and related compounds, a QSPR model could be developed to predict properties like boiling point, solubility, or a specific reactivity parameter. The model would be built using a training set of similar organosilicon compounds with known properties. mdpi.com Descriptors for the model could include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometric descriptors: Based on the 3D structure (e.g., molecular volume).

Quantum-chemical descriptors: Derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).

Once validated, such a model could rapidly and cost-effectively predict the properties of new, unsynthesized silane derivatives, guiding synthetic efforts toward molecules with desired characteristics. nih.govnih.gov

Applications of 2,6 Difluorophenyl Triethylsilane in Advanced Materials Science and Organic Synthesis

Strategic Role as a Building Block in Polymer Chemistry

Organosilicon polymers are renowned for their unique properties, including high thermal stability, flexibility, and biocompatibility. wiley-vch.de The incorporation of specific functional groups can further tailor these properties for specialized applications.

Monomeric Unit for Specialty Organosilicon Polymers and Copolymers

While trialkylsilanes are typically not used as primary monomers for high-molecular-weight polymers due to the lack of multiple reactive sites for chain propagation, they can function as end-capping agents to control molecular weight. However, the Si-H bond in (2,6-difluorophenyl)triethylsilane allows it to participate in hydrosilylation polyaddition reactions. In such a role, it would likely act as a monofunctional unit, terminating a polymer chain.

The incorporation of the 2,6-difluorophenyl group at the chain end would impart specific characteristics to the resulting polymer:

Modified Surface Properties: The fluorine atoms would lower the surface energy of the polymer, potentially enhancing hydrophobicity and lipophobicity.

Altered Solubility and Thermal Stability: The rigid, fluorinated aromatic group could influence the polymer's solubility in various organic solvents and affect its thermal degradation profile.

Dielectric Properties: The introduction of polar C-F bonds could modify the dielectric constant of the material, a crucial parameter for applications in electronics. mdpi.com

Precursor in the Development of Hybrid Organic-Inorganic Materials

Hybrid materials, which combine the properties of organic polymers and inorganic components, are a significant area of materials science. Silanes are crucial as coupling agents to ensure a strong interface between the two phases. (2,6-Difluorophenyl)triethylsilane could serve as a surface modification agent for inorganic fillers (e.g., silica (B1680970), titania) before their incorporation into an organic polymer matrix.

The reaction would proceed via the activation of the Si-H bond, potentially catalyzed by a Lewis acid, to form covalent linkages with surface hydroxyl groups on the filler particles. utoronto.ca This surface treatment would create a fluorinated, hydrophobic layer on the filler, improving its dispersion within a nonpolar polymer matrix and enhancing the mechanical and thermal properties of the final composite material.

Utility in Surface Engineering and Functional Coating Technologies

The ability of silanes to form thin films on various substrates is widely exploited in surface engineering. The structure of the organic substituent on the silicon atom dictates the properties of the modified surface.

Formation of Self-Assembled Monolayers (SAMs) for Controlled Interfacial Properties

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over surface properties like wettability and adhesion. organic-chemistry.org While trichloro- and trialkoxysilanes are the most common precursors for robust SAMs on hydroxylated surfaces, hydrosilanes can also be used to modify surfaces.

A monolayer of (2,6-difluorophenyl)triethylsilane would be expected to exhibit:

High Hydrophobicity: The presence of the fluorinated phenyl ring would create a low-energy surface that repels water.

Altered Electronic Properties: Studies on similar fluorinated aryl thiol SAMs have shown that the strong dipole moment of the C-F bonds significantly alters the work function of the surface. nih.gov This could be advantageous in the fabrication of organic electronic devices.

The formation of a dense, well-ordered monolayer would depend on the reaction conditions, including the choice of substrate and catalyst to activate the Si-H bond.

Surface Functionalization of Diverse Substrates

Beyond ordered SAMs, (2,6-difluorophenyl)triethylsilane can be used for general surface functionalization to impart specific characteristics to materials. gelest.com The Si-H group can react with various surfaces, including metals and metal oxides, often with thermal or catalytic activation. This process can be used to modify the surfaces of materials for applications in:

Electronics: Passivating semiconductor surfaces or modifying the surfaces of electrodes.

Biomaterials: The fluorinated surface could reduce protein adsorption and biofouling on medical implants or diagnostic devices. nanomedicine-rj.com

Membranes: Modifying the surface of filtration membranes to control the transport of polar and non-polar species. utoronto.ca

Advanced Reagent in Precision Organic Synthesis

Triethylsilane is a widely used and well-documented mild reducing agent in organic synthesis, valued for its selectivity. chemicalbook.comcfsilicones.comchemicalbook.com It is often used in combination with a strong acid, such as trifluoroacetic acid or a Lewis acid like boron trifluoride, for the ionic hydrogenation of various functional groups. orgsyn.org

The reactivity of (2,6-difluorophenyl)triethylsilane in this context is modulated by the electronic effects of the difluorophenyl group. The two fluorine atoms are strongly electron-withdrawing, which influences the Si-H bond. This can affect its reactivity in several key transformations:

Reductive Etherification: Aldehydes and ketones can be converted to ethers in the presence of an alcohol, triethylsilane, and a catalyst. organic-chemistry.org

Deoxygenation Reactions: It can participate in the reduction of alcohols, aldehydes, and ketones to the corresponding alkanes. orgsyn.org The selectivity of these reactions is often high, leaving other functional groups like esters and nitro groups intact.

Hydrosilylation: In the presence of transition metal catalysts, the Si-H bond can add across double and triple bonds, a fundamental process for creating more complex organosilicon compounds. msu.edu

Selective Reagent in Stereoselective and Chemoselective Transformations

The strategic placement of two fluorine atoms on the phenyl ring of (2,6-difluorophenyl)triethylsilane significantly influences its reactivity, enabling its use in regioselective reactions. Research has demonstrated that this compound serves as a key intermediate in the controlled functionalization of difluorinated aromatic systems.

Detailed research findings have shown that the deprotonation of (2,6-difluorophenyl)triethylsilane using a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) occurs with high regioselectivity. The reaction preferentially abstracts a proton from the 4-position (para to the silyl (B83357) group) over the 5-position (meta to the silyl group). This selective metalation allows for the subsequent introduction of various electrophiles at a specific position on the aromatic ring. researchgate.net

In a comparative study, the regioselectivity of this deprotonation was contrasted with that of a related compound, (2-bromo-6-fluorophenyl)triethylsilane. The results highlight the directing effect of the substituents on the aromatic ring. researchgate.net

Table 1: Regioselectivity of Deprotonation for Substituted Phenyltriethylsilanes

| Substrate | Base | "ortho" Metalation Product Ratio | "meta" Metalation Product Ratio |

|---|---|---|---|

| (2,6-difluorophenyl)triethylsilane | Lithium 2,2,6,6-tetramethylpiperidide | 99.4% | 0.6% |

| (2-bromo-6-fluorophenyl)triethylsilane | Lithium 2,2,6,6-tetramethylpiperidide | 84% | 16% |

Data sourced from a study on the stereomutation of axially chiral aryl coumarins. researchgate.net

This high degree of regiocontrol makes (2,6-difluorophenyl)triethylsilane a valuable tool for chemists aiming to synthesize complex, multi-substituted aromatic compounds with a defined substitution pattern. The initial silylation of 1,3-difluorobenzene (B1663923) to form (2,6-difluorophenyl)triethylsilane is a critical step that paves the way for these selective functionalizations. lookchem.comlookchem.com

Precursor for Advanced Ligands and Catalysts in Organic Reactions

Beyond its direct use as a selective reagent, (2,6-difluorophenyl)triethylsilane is a fundamental precursor for synthesizing more complex functionalized molecules, which in turn can serve as ligands for catalysts or as building blocks in organic synthesis. The triethylsilyl group can be used as a handle for further transformations or be cleaved at a later stage.

The compound is a key starting material for the synthesis of various brominated and iodinated derivatives. researchgate.net Through sequential deprotonation and electrophilic substitution, compounds such as 3,5-dibromo-2,6-difluorophenyltriethylsilane and its 5-iodo analog can be prepared. researchgate.netresearchgate.netresearchgate.net These halogenated derivatives are themselves versatile intermediates. For instance, they can undergo base-mediated migration of the halogen atom to yield isomers like 3,4-dibromo-2,6-difluorophenyltriethylsilane. researchgate.net These halogenated silanes are crucial for accessing a range of difluorinated benzoic acids and other functionalized aromatics. lookchem.comlookchem.commolbase.com

Table 2: Downstream Products Synthesized from (2,6-Difluorophenyl)triethylsilane

| Downstream Product | CAS Number | Precursor(s) Including (2,6-difluorophenyl)triethylsilane |

|---|---|---|

| (3-bromo-2,6-difluorophenyl)triethylsilane | 651027-03-1 | (2,6-difluorophenyl)triethylsilane |

| (3,5-dibromo-2,6-difluorophenyl)triethylsilane | 651027-04-2 | (2,6-difluorophenyl)triethylsilane |

| (3,4-dibromo-2,6-difluorophenyl)triethylsilane | 651027-05-3 | (2,6-difluorophenyl)triethylsilane and its derivatives |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | Derivatives of (2,6-difluorophenyl)triethylsilane |

| 3,5-Difluorobenzoic acid | 455-40-3 | Derivatives of (2,6-difluorophenyl)triethylsilane |

| 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | Derivatives of (2,6-difluorophenyl)triethylsilane |

Data compiled from supplier information and research articles. lookchem.commolbase.comglobalchemmall.com

The ability to introduce bromine and iodine atoms onto the (2,6-difluorophenyl)triethylsilane scaffold opens up possibilities for cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds, which are essential for constructing the complex organic ligands used in homogeneous catalysis.

Potential in Advanced Electronic, Optoelectronic, and Photonic Materials

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom, including high thermal stability, electrochemical stability, and strong electron-withdrawing character. researchgate.net These characteristics make them suitable for a variety of applications in electronic, optoelectronic, and photonic devices. (2,6-Difluorophenyl)triethylsilane serves as a crucial building block for accessing such advanced materials.

Specifically, fluorinated and perfluorinated polyphenylenes are noted for their role as electron transport layers in organic electronics. researchgate.net The synthesis of these materials often relies on the availability of appropriately functionalized fluorinated precursors. Research has pointed to (2,6-difluorophenyl)triethylsilane as a key intermediate from which a variety of other functionalized products are attained, which are then presumably used in the construction of these larger, functional materials. researchgate.netresearchgate.netresearchgate.net

The utility of this silane (B1218182) extends to the synthesis of components for organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). For instance, research on norbornene-based copolymers containing iridium complexes for use in light-emitting diodes mentions that other products were obtained via (2,6-difluorophenyl)triethylsilane. researchgate.net Similarly, in studies aimed at correlating the lifetime and fluorine content of iridium(III) emitters in green LECs, (2,6-difluorophenyl)triethylsilane is cited as a precursor for obtaining other necessary compounds. researchgate.net While the exact role is as a precursor, its importance in the synthetic route to these advanced materials is clearly indicated. The compound is listed among those used in the synthesis of materials for various applications including: globalchemmall.com

OLED and PLED Materials

Organic Photovoltaic (OPV) Materials

Organic Field Effect Transistor (OFET) Materials

Electronic Chemicals for Integrated Circuits

Photonic and Optical Materials

The incorporation of the 2,6-difluorophenyl moiety into these materials can enhance their performance by tuning their electronic energy levels, improving charge carrier mobility, and increasing their operational stability.

Future Directions and Emerging Research Avenues for 2,6 Difluorophenyl Triethylsilane Research

Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical synthesis, offering improved safety, efficiency, and scalability. sailife.com Flow chemistry, where reactions are conducted in a continuously flowing stream through a network of tubes or microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. sailife.comnih.gov This methodology significantly reduces reaction times, enhances mixing, and can lead to higher yields and purities compared to batch experiments. nih.gov

For a compound like (2,6-difluorophenyl)triethylsilane, integration into flow chemistry platforms could unlock new synthetic capabilities. The precise control offered by flow reactors would be particularly advantageous for optimizing reactions where the silane (B1218182) acts as a reagent or catalyst, potentially minimizing side reactions and improving selectivity. nih.gov Furthermore, flow systems enhance safety, a crucial factor when handling reactive organosilicon compounds or performing hazardous reactions. sailife.com The scalability of these platforms, from microreactors for initial screening to larger production-scale systems, offers a streamlined path from laboratory discovery to industrial application. nih.govchemrxiv.org Future research should focus on developing and optimizing flow-based protocols for reactions involving (2,6-difluorophenyl)triethylsilane, thereby enabling more efficient and safer synthesis of valuable chemical entities.

Design and Synthesis of Novel Catalytic Systems Utilizing this Silane Derivative

Hydrosilanes, such as the parent compound triethylsilane, are versatile reagents in catalysis, widely used for reductions and other transformations. organic-chemistry.orgchemicalbook.com Catalytic systems often employ transition metals like palladium, iridium, or iron to activate the Si-H bond. organic-chemistry.orgnih.govorganic-chemistry.org For instance, the combination of triethylsilane with palladium on charcoal (Pd/C) creates a powerful system for catalytic transfer hydrogenation, capable of reducing a wide array of functional groups under mild conditions. nih.govorganic-chemistry.org

The introduction of the 2,6-difluorophenyl group to the triethylsilane framework presents an opportunity to design novel catalytic systems with unique reactivity and selectivity. The strong electron-withdrawing nature and steric bulk of the difluorophenyl substituent can significantly modulate the electronic and steric properties of the silicon center. This modification could influence its interaction with metal catalysts and substrates. Future research should be directed towards exploring the catalytic potential of (2,6-difluorophenyl)triethylsilane in reactions such as hydrosilylation, reductive amination, and deoxygenation. organic-chemistry.orgnottingham.ac.uk Developing new catalysts, perhaps based on earth-abundant metals, that are specifically tailored to the properties of this silane derivative could lead to the discovery of highly selective and efficient transformations that are not achievable with traditional hydrosilanes. mdpi.comsemanticscholar.org

Exploration of Bio-Inspired Applications (e.g., non-clinical sensing, biocompatible materials)

Bio-inspired chemistry seeks to mimic nature's efficient and selective processes to create new functional molecules and materials. chimia.ch Biological systems offer a vast source of inspiration for designing advanced materials for applications ranging from catalysis to medicine. chimia.chnih.gov Porphyrin derivatives, for example, are used as building blocks for functional materials due to their unique photophysical properties and their roles in biological processes like oxygen transport and photosynthesis. nih.gov

The unique characteristics of (2,6-difluorophenyl)triethylsilane make it a candidate for exploration in bio-inspired applications. The presence of fluorine can impart properties such as increased thermal stability and hydrophobicity, which are desirable for the development of biocompatible materials. Organosilanes, in general, are investigated for their potential in creating surfaces that resist biofouling. The specific fluorine substitution pattern on the phenyl ring could be leveraged to fine-tune surface properties for applications in medical devices or implants.

In the realm of non-clinical sensing, the silane could serve as a component in a chemosensor. Its interaction with specific analytes could be transduced into a measurable signal, potentially exploiting the electrochemical or spectroscopic changes induced by the fluorinated aromatic ring. Future work could focus on incorporating this silane derivative into larger molecular architectures or polymers to create novel materials for biosensing or advanced, biocompatible coatings. duke.edu

Development of Advanced In Situ and Operando Characterization Methodologies

Understanding reaction mechanisms is fundamental to developing better chemical processes. In situ and operando characterization techniques are powerful tools that allow researchers to study catalytic systems and materials under actual reaction conditions. aip.orgnih.gov These methods provide real-time insights into the structural and electronic evolution of catalysts and the formation of reaction intermediates, which are often missed by conventional ex-situ analysis. aip.orgresearchgate.net Techniques such as operando spectroscopy (Raman, IR, X-ray absorption) and microscopy can track the dynamic changes in a system as the reaction proceeds. acs.org

Applying these advanced characterization methodologies to reactions involving (2,6-difluorophenyl)triethylsilane is a critical future direction. For example, using operando spectroscopy to study a catalytic cycle where the silane is a key component could help elucidate the active catalytic species and the mechanism of Si-H bond activation. nih.gov Such studies would provide invaluable data for the rational design of more efficient catalysts and the optimization of reaction conditions. scilit.com Gaining a fundamental understanding of how the 2,6-difluorophenyl group influences reaction pathways will be essential for unlocking the full potential of this and related organosilanes. orgsyn.org

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Organosilanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.